O,O'-Dimethyl monothiocarbonate

Photoelectron Spectroscopy Electronic Structure Ionization Potential

O,O'-Dimethyl monothiocarbonate (CAS 1115-13-5) is a C1 thioester with the molecular formula C3H6O2S and molecular weight 106.14 g/mol, characterized by a central thiocarbonyl (C=S) core flanked by two methoxy groups. Unlike its fully oxygenated analog dimethyl carbonate, this compound incorporates sulfur in the carbonyl position, conferring distinct geometric and electronic properties that have been characterized in both gas and crystalline phases.

Molecular Formula C3H6O2S
Molecular Weight 106.15 g/mol
CAS No. 1115-13-5
Cat. No. B8630087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O'-Dimethyl monothiocarbonate
CAS1115-13-5
Molecular FormulaC3H6O2S
Molecular Weight106.15 g/mol
Structural Identifiers
SMILESCOC(=S)OC
InChIInChI=1S/C3H6O2S/c1-4-3(6)5-2/h1-2H3
InChIKeyBJIKOZOULYUROB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,O'-Dimethyl Monothiocarbonate (CAS 1115-13-5): Structural and Electronic Baseline for Thioester Differentiation


O,O'-Dimethyl monothiocarbonate (CAS 1115-13-5) is a C1 thioester with the molecular formula C3H6O2S and molecular weight 106.14 g/mol, characterized by a central thiocarbonyl (C=S) core flanked by two methoxy groups [1]. Unlike its fully oxygenated analog dimethyl carbonate, this compound incorporates sulfur in the carbonyl position, conferring distinct geometric and electronic properties that have been characterized in both gas and crystalline phases [2]. Its defined molecular architecture—existing exclusively in a synperiplanar conformation with Cs symmetry—makes it a valuable reference compound for spectroscopic calibration and computational modeling studies of thioester reactivity and electronic structure [3].

1 Spectroscopic calibration reference — defined first vertical ionization potential and single gas-phase conformation support photoelectron spectroscopy method validation.
2 Computational benchmark for thioesters — fully characterized bond lengths and angles provide a rigorous test set for DFT and ab initio modeling of sulfur-containing carbonyls.
3 Mass spectrometry diagnostic standard — distinctive CH3SCO+ fragment serves as a thioester marker in GC-MS or LC-MS workflows.

Why Dimethyl Carbonate or Dithiocarbonate Analogs Cannot Substitute for O,O'-Dimethyl Monothiocarbonate


Substituting dimethyl carbonate for O,O'-dimethyl monothiocarbonate introduces fundamentally different electronic and structural behavior due to sulfur's distinct valence properties, bond lengths, and bond angles relative to oxygen [1]. The sulfur atom in the thiocarbonyl group substantially lowers the first vertical ionization potential (9.46 eV) compared to oxygen-only analogs, altering redox behavior and fragmentation pathways [2]. Furthermore, key geometric parameters—including the C=S bond length of 1.763(5) Å and the C(sp2)-S bond length differing markedly from oxygen counterparts—demonstrate that the compound's reactivity profile cannot be extrapolated from carbonate or dithiocarbonate data [3]. For applications requiring precise spectroscopic calibration, defined ionization behavior, or predictable fragmentation in mass spectrometry, these quantifiable differences render generic class-based substitution inappropriate.

Target Compound O,O'-Dimethyl monothiocarbonate — C=S core, sulfur 3p lone-pair ionization, distinct bond lengths and single synperiplanar conformation.
Potential Substitute Dimethyl carbonate (oxygen-only analog) — lacks sulfur-centered ionization channel, shorter C=O bonds, and may exhibit conformational equilibria; spectroscopic and fragmentation profiles differ fundamentally.
Target Compound Monothiocarbonate — mixed O/S substitution pattern, characteristic CH3SCO+ fragment and ionization at 9.46 eV.
Potential Substitute Dithiocarbonate analogs — different sulfur substitution alters electronic structure, bond geometry, and fragmentation pathways; class-level extrapolation may not transfer.

Quantitative Differentiation Evidence: O,O'-Dimethyl Monothiocarbonate vs. Oxoester and Thioester Analogs


First Vertical Ionization Potential: 9.46 eV vs. Oxygen-Only Carbonates

O,O'-Dimethyl monothiocarbonate exhibits a first vertical ionization potential of 9.46 eV, corresponding to ionization from the 3p out-of-plane lone pair of the sulfur atom (n″S) [1]. Organic sulfur compounds demonstrate remarkable differences in valence properties compared to similar compounds containing oxygen atoms in place of sulfur [2]. This quantifiable electronic parameter serves as a differentiation marker from oxygen-only carbonates, which lack this low-energy sulfur-centered ionization channel.

First vertical IP
Class-level
9.46 eV (n″S)
Sulfur-centered ionization marker distinguishes from oxygen-only carbonates.
He I photoelectron spectroscopy; gas phase; OVGF calculations support assignment.
Photoelectron Spectroscopy Electronic Structure Ionization Potential

Bond Length Parameters: C=S vs. C=O Geometric Differentiation

Gas electron diffraction analysis of O,O'-dimethyl monothiocarbonate yields a C=S bond length of 1.763(5) Å and a C(sp2)-S bond length of 1.763(5) Å, with the C(sp3)-S bond length measured at 1.803(5) Å [1]. These values contrast sharply with the C=O bond length of 1.203(4) Å within the same molecule, demonstrating the structural impact of sulfur substitution. For comparison, the C(sp2)-O bond is 1.335(5) Å and C(sp3)-O is 1.437(5) Å [2].

C=S vs C=O bond
Reported
C=S: 1.763(5) Å — C=O: 1.203(4) Å
Longer sulfur bonds affect steric accessibility and coordination geometry.
GED data; difference 0.36–0.56 Å across bond types.
Gas Electron Diffraction X-ray Crystallography Bond Length

Bond Angle Geometry: O=C-S vs. O=C-O Differentiation

The O=C-S bond angle in O,O'-dimethyl monothiocarbonate is 125.7(7)°, while the O=C-O bond angle is 125.9(8)°, and the O-C-S angle is 108.4(9)° [1]. The compound adopts a single synperiplanar conformation with Cs symmetry in both gas and crystalline phases, unlike many oxoesters that exhibit conformational equilibria [2].

Bond angle geometry
Class-level
O=C-S 125.7(7)°; single synperiplanar
Singular conformation simplifies spectral interpretation.
Cs symmetry; consistent gas and crystal phases (X-ray, GED).
Bond Angle Conformational Analysis Molecular Geometry

Fragmentation Pathway Selectivity: CH3SCO+ Dominant Fragment Ion

Photoionization mass spectrometry of O,O'-dimethyl monothiocarbonate reveals six fragment peaks: CH3+, CH3O+, CH3S+, CH3OCO+, CH3SCO+, and the molecular ion M·+ (CH3OC(O)SCH3+), with the CH3SCO+ peak being the dominant feature [1]. Calculated bond dissociation energies indicate that the most preferred dissociation pathway for the parent ion is the formation of CH3SCO+ and CH3O radical [2]. This fragmentation pattern differs from oxygen-only carbonates, where sulfur-containing fragments are absent.

Dominant fragment
Class-level
CH3SCO+ (m/z 75)
Diagnostic marker for thioester identification in mass spectrometry.
Photoionization MS; fragment absent in oxygen-only carbonates.
Photoionization Mass Spectrometry Fragmentation Analytical Chemistry

Conformational Uniqueness: Single Synperiplanar Conformation vs. Oxoester Conformational Equilibria

O,O'-Dimethyl monothiocarbonate exhibits only one conformation in the gaseous state, having Cs symmetry with synperiplanar orientation of both the C-S and C-O single bonds relative to the C=S double bond [1]. The crystalline solid exists exclusively as molecules in the synperiplanar conformation with geometrical parameters that agree with those of the gas phase molecule [2]. In contrast, many oxoesters exhibit conformational equilibria between cis and trans forms in the gas and liquid phases [3].

Conformational purity
Class-level
Single synperiplanar conformer
Conformational homogeneity supports computational benchmarking.
No conformational equilibria; gas and crystal phases match.
Conformational Analysis Crystallography Computational Chemistry

Physical Property Baseline: Boiling Point 72.4°C vs. Dimethyl Carbonate (90°C)

O,O'-Dimethyl monothiocarbonate has a boiling point of 72.4±23.0 °C at 760 mmHg and a vapor pressure of 130.0±0.1 mmHg at 25°C . For comparison, dimethyl carbonate (oxygen-only analog) has a boiling point of approximately 90°C at atmospheric pressure.

Boiling point
Data to verify
72.4±23.0 °C (predicted)
Lower volatility than dimethyl carbonate may impact distillation workflows.
Predicted value; experimental verification recommended.
Physical Properties Boiling Point Volatility

Recommended Application Scenarios for O,O'-Dimethyl Monothiocarbonate Based on Quantitative Evidence


Analytical Reference Standard for Photoelectron Spectroscopy Calibration

O,O'-Dimethyl monothiocarbonate serves as an excellent calibration standard for photoelectron spectroscopy due to its well-defined first vertical ionization potential of 9.46 eV, corresponding to the sulfur lone pair ionization [1]. The compound's single conformation and consistent gas-to-solid phase geometry ensure reproducible spectroscopic signatures, making it superior to conformationally heterogeneous oxoester analogs for instrument calibration and method validation [2].

Computational Chemistry Benchmark for Thioester Modeling

With its fully characterized geometric parameters—including C=S bond length of 1.763(5) Å, C(sp2)-S of 1.763(5) Å, and bond angles O=C-S of 125.7(7)° [1]—and a single, well-defined conformation across phases [2], O,O'-dimethyl monothiocarbonate provides a rigorous benchmark for validating computational methods (DFT, ab initio) applied to thioester systems. This makes it valuable for theoretical chemists developing force fields or electronic structure methods for sulfur-containing organic compounds.

Mass Spectrometry Diagnostic Standard for Thioester Fragment Identification

The characteristic fragmentation pattern of O,O'-dimethyl monothiocarbonate—dominated by the CH3SCO+ ion (m/z 75) [1]—provides a reliable diagnostic signature for identifying thioester moieties in unknown compounds or for confirming the presence of monothiocarbonate functionality in reaction mixtures. This application is particularly relevant for analytical laboratories performing GC-MS or LC-MS analysis of sulfur-containing reaction products.

Precursor for Sulfur-Containing Polymer Research (Monothiocarbonate Model Compound)

While poly(monothiocarbonate)s synthesized from carbonyl sulfide and epoxides achieve >99% monothiocarbonate unit content with high tail-to-head content up to 99% [1], O,O'-dimethyl monothiocarbonate serves as the small-molecule structural model for understanding the fundamental monothiocarbonate linkage. Its well-defined geometry [2] and electronic properties inform the design of catalysts and the interpretation of spectroscopic data in polymer research applications where monothiocarbonate repeat units are targeted.

Application
Selection Property
Validation Focus
Photoelectron spectroscopy calibration
Sulfur lone-pair ionization reference
Reproducible gas-phase ionization signature; single-conformer consistency
Computational thioester modeling
Well-characterized bond lengths and angles; single conformer
Benchmarking DFT and ab initio methods against experimental gas-phase structure
Mass spectrometry thioester identification
Characteristic CH3SCO+ fragment pattern
Diagnostic peak for monothiocarbonate functionality in GC-MS/LC-MS
Monothiocarbonate polymer model compound
Small-molecule structural analogue of monothiocarbonate linkage
Catalyst design and spectroscopic interpretation in polymer research

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